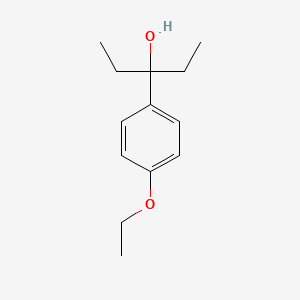

3-(4-Ethoxyphenyl)-3-pentanol

Description

3-(4-Ethoxyphenyl)-3-pentanol is a secondary alcohol with a pentanol backbone substituted at the 3-position by a 4-ethoxyphenyl group. Its molecular formula is C₁₃H₂₀O₂, derived from the combination of a pentanol chain and a para-ethoxy-substituted benzene ring.

Ethoxyphenyl-containing compounds, such as etofenprox (a pyrethroid-ether insecticide), demonstrate pesticidal applications due to their stability and membrane permeability . This suggests that 3-(4-Ethoxyphenyl)-3-pentanol may share similar agrochemical relevance, though its specific applications require further study.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-13(14,5-2)11-7-9-12(10-8-11)15-6-3/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFCGLZWXZFYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(C=C1)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-pentanol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

-

Formation of Grignard Reagent

- React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.

- ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )

-

Grignard Reaction

- Add the Grignard reagent to 4-ethoxybenzaldehyde under anhydrous conditions.

- ( \text{C}5\text{H}{11}\text{MgBr} + \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CH}(\text{OH})\text{C}5\text{H}{11} )

Industrial Production Methods

Industrial production of 3-(4-Ethoxyphenyl)-3-pentanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 3-(4-Ethoxyphenyl)-3-pentanone.

Reduction: Formation of 3-(4-Ethoxyphenyl)-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-pentanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy group and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(4-Ethoxyphenyl)-3-pentanol with structurally related alcohols and ethers:

Key Observations:

- 3-pentanol (C₅H₁₂O) lacks aromatic substituents but demonstrates induced resistance in plants at 1 mM concentration, comparable to BTH (a synthetic plant activator) . The ethoxyphenyl group in the target compound likely enhances lipophilicity, which could improve membrane interaction but reduce aqueous solubility.

- 1-Phenyl-4-methyl-3-pentanol (C₁₂H₁₈O) shares a phenyl-substituted pentanol structure but lacks the ethoxy group. Its applications include fragrance synthesis, highlighting how aromatic alcohols serve diverse industrial roles .

- This underscores the role of ethoxyphenyl moieties in enhancing chemical stability and bioactivity .

Physicochemical Properties

Physical properties of selected pentanol derivatives are summarized below:

Analysis:

- The ethoxyphenyl group in 3-(4-Ethoxyphenyl)-3-pentanol likely increases its logP (lipophilicity) compared to simpler pentanols like 3-methyl-3-pentanol. This aligns with etofenprox’s high logP (~6.5), which facilitates bioaccumulation in lipid-rich environments .

- Boiling points for substituted pentanols range between 293–395°C . The target compound’s larger aromatic substituent may elevate its boiling point to ~320–350°C, though experimental validation is needed.

Biological Activity

3-(4-Ethoxyphenyl)-3-pentanol is an organic compound notable for its unique structure, which includes an ethoxy group attached to a phenyl ring and a pentanol chain. This configuration potentially influences its biological activity and interactions with various biomolecules. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C13H18O2

- Molecular Weight: 206.28 g/mol

The synthesis of 3-(4-Ethoxyphenyl)-3-pentanol typically involves the reaction of 4-ethoxybenzaldehyde with pentylmagnesium bromide under anhydrous conditions. This Grignard reaction is crucial for forming the desired alcohol product, which can undergo further chemical transformations.

The biological activity of 3-(4-Ethoxyphenyl)-3-pentanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to target sites. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing physiological responses.

Biological Activity and Therapeutic Potential

Research into the biological activity of 3-(4-Ethoxyphenyl)-3-pentanol has indicated several potential therapeutic applications:

-

Antimicrobial Activity:

- Studies have shown that similar compounds exhibit antimicrobial properties. The presence of the ethoxy group may enhance this activity by improving solubility and membrane penetration.

-

Anti-inflammatory Effects:

- Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making 3-(4-Ethoxyphenyl)-3-pentanol a candidate for treating inflammatory disorders.

-

Antioxidant Properties:

- The hydroxyl group in the structure is known to contribute to antioxidant activity, which can protect cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives similar to 3-(4-Ethoxyphenyl)-3-pentanol. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

Research on related compounds demonstrated their effectiveness in reducing inflammation in animal models. The mechanism involved the suppression of pro-inflammatory cytokines, indicating that 3-(4-Ethoxyphenyl)-3-pentanol could exhibit similar effects .

Comparative Analysis

To better understand the unique properties of 3-(4-Ethoxyphenyl)-3-pentanol, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| 3-(4-Methoxyphenyl)-3-pentanol | Methoxy group instead of ethoxy | Antimicrobial, anti-inflammatory |

| 3-(4-Ethoxyphenyl)-3-butanol | Shorter butanol chain | Similar antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.